N-(2-Methoxypropan-2-yl)benzamide

Description

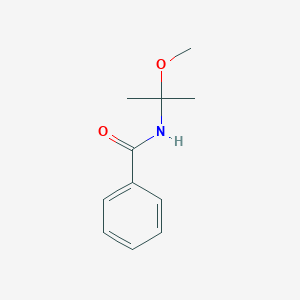

N-(2-Methoxypropan-2-yl)benzamide is a benzamide derivative characterized by a methoxy-substituted branched alkyl chain (2-methoxypropan-2-yl) attached to the benzamide core. This compound’s unique structure confers distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. Key features include:

- Molecular Formula: C₁₂H₁₅NO₂ (estimated based on structural analogs).

- Functional Groups: Benzamide core, methoxy group, and branched alkyl chain.

Properties

CAS No. |

115245-47-1 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-methoxypropan-2-yl)benzamide |

InChI |

InChI=1S/C11H15NO2/c1-11(2,14-3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |

InChI Key |

KFVUNBHLZQCQGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(NC(=O)C1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxypropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method involves the reaction of 2-methoxypropan-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzamide group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-Methoxypropan-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-(2-Methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Branched vs.

- Methoxy vs. Hydroxy Substitutents : Replacing the hydroxy group (as in N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide) with methoxy reduces hydrogen-bonding capacity but increases metabolic stability .

- Chiral Centers: The (R)-enantiomer of N-(1-hydroxypropan-2-yl)benzamide exhibits stereospecific interactions with enzymes, unlike the non-chiral target compound .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (~2.4) balances solubility and membrane permeability, outperforming more polar hydroxy-containing analogs (logP ~1.8–2.3) .

- Molecular Weight : At ~221 g/mol, the compound falls within the optimal range for oral bioavailability, unlike bulkier analogs (e.g., C₁₄H₁₅ClN₂O₃ at 294 g/mol) .

Key Research Findings

Branched Alkyl Superiority : Studies show that branched alkyl chains (e.g., 2-methoxypropan-2-yl) improve metabolic stability compared to linear chains, as seen in N-butyl-2-methoxybenzamide .

Methoxy vs. Hydroxy Trade-offs : Hydroxy-substituted analogs exhibit higher reactivity but lower stability, limiting their in vivo applications compared to methoxy derivatives .

Chiral Specificity : The (R)-enantiomer of hydroxypropan-2-yl benzamide demonstrates 10-fold higher enzyme affinity than its (S)-counterpart, highlighting the importance of stereochemistry in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.